5-(2-Chloroacetyl)-6-fluoroindolin-2-one
Description
5-(2-Chloroacetyl)-6-fluoroindolin-2-one is a halogenated indolinone derivative characterized by a fluoro substituent at position 6 and a 2-chloroacetyl group at position 4. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity. The 2-chloroacetyl moiety facilitates nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and bioavailability in target molecules .
The molecular formula of this compound is C₁₀H₇Cl₂FNO₂, with a molecular weight of 284.08 g/mol. Its synthesis typically involves the reaction of 6-fluoroindolin-2-one derivatives with 2-chloroacetyl chloride under basic conditions, analogous to methodologies described for related compounds .
Properties
Molecular Formula |
C10H7ClFNO2 |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
5-(2-chloroacetyl)-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H7ClFNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) |
InChI Key |
OVCHPNNWSXUAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogs and their differences:
Reactivity and Functional Group Analysis
- Chloroacetyl vs. Chloroethyl/Hydroxyethyl Groups : The 2-chloroacetyl group in this compound provides superior electrophilicity compared to chloroethyl or hydroxyethyl substituents, enabling efficient coupling with amines or thiols . In contrast, hydroxyethyl derivatives (e.g., CAS 1187933-29-4) exhibit reduced reactivity but improved aqueous solubility .
- Fluoro vs. Chloro at Position 6 : The 6-fluoro substituent in the target compound enhances metabolic stability compared to 6-chloro analogs (e.g., CAS 118307-04-3), a critical feature in drug design .
Pharmaceutical Relevance
- The target compound’s chloroacetyl group is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, it serves as a scaffold for covalent bond formation with cysteine residues in target proteins .
- In contrast, 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) is widely used in non-covalent interactions due to its smaller substituents .
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